Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820156
InChI: InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24)
SMILES:
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

CAS No.:

Cat. No.: VC14820156

Molecular Formula: C19H16ClN3O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate -

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24)
Standard InChI Key XPBQASOWWNQIAV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal and synthetic organic chemistry. This compound features a fused pyrimido[1,2-a]benzimidazole core structure, making it a candidate for various biological and pharmacological applications due to its structural complexity and functional groups.

Synthesis

The synthesis of this compound often involves multi-step reactions starting with benzimidazole derivatives. A common synthetic route includes:

  • Formation of the Benzimidazole Core: Reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

  • Cyclization: Incorporating the pyrimidine moiety via condensation reactions with urea or thiourea.

  • Functionalization: Introducing the ester group and chlorophenyl substituent through alkylation or acylation reactions.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: Identifies functional groups through characteristic peaks (e.g., ester C=O stretch at ~1730 cm⁻¹ and aromatic C-H stretches at ~3100 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Signals corresponding to aromatic protons (~7–8 ppm), aliphatic protons (ethyl group ~1–4 ppm), and NH (~9–10 ppm).

    • ¹³C NMR: Peaks for carbonyl carbons (~160–180 ppm) and aromatic carbons (~120–150 ppm).

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

Biological Activity

Compounds with a pyrimido[1,2-a]benzimidazole scaffold have demonstrated diverse biological activities:

  • Antimicrobial Properties: Effective against Gram-positive and Gram-negative bacteria due to interactions with bacterial enzymes.

  • Anticancer Potential: The fused heterocyclic system interacts with DNA or enzymes involved in cell proliferation.

  • Anti-inflammatory Activity: Inhibits pathways related to inflammation mediators.

Applications

This compound has potential applications in:

  • Drug discovery as a lead molecule for antimicrobial or anticancer agents.

  • Development of enzyme inhibitors targeting specific metabolic pathways.

  • Synthetic intermediates in the preparation of other complex heterocyclic compounds.

Challenges and Future Directions

While promising, challenges include:

  • Complex synthesis requiring stringent conditions.

  • Limited solubility in aqueous media, affecting bioavailability.
    Future research could focus on simplifying synthetic routes, improving pharmacokinetic properties, and expanding biological evaluations.

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